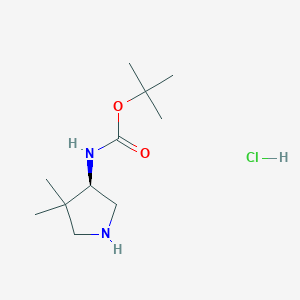

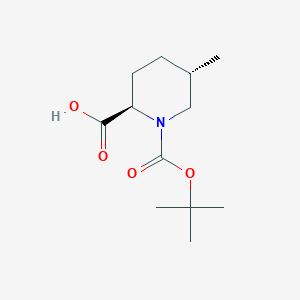

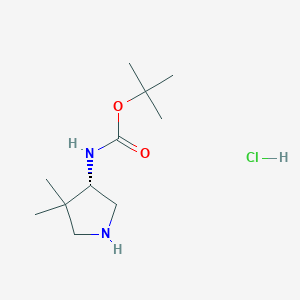

(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride” is a chemical compound that is likely used in the field of organic chemistry . It seems to be involved in the synthesis of proteins . The compound is a t-butyl ester, which is a type of ester commonly used in organic synthesis .

Synthesis Analysis

The synthesis of t-butyl esters, such as “®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride”, often involves the reaction of acids with alcohols . For example, a method for the synthesis of t-butyl esters of Nα-protected amino acid has been described, which proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Wissenschaftliche Forschungsanwendungen

Steglich Esterification

The compound can be used in Steglich Esterification , a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .

Synthesis of Peptides

Tert-butyl amino acid esters, such as this compound, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters are still widely utilized in practice .

Preparation of N-Protected Amino Acids

The compound can be used in the preparation of N-protected amino acids . These are crucial in peptide synthesis, where protecting groups are needed to prevent unwanted side reactions .

Synthesis of Aspartic Acid Derivatives

It can be used in the synthesis of aspartic acid derivatives . Aspartic acid is an important amino acid that plays a key role in the biosynthesis of other amino acids and in energy production .

Synthesis of 2-Substituted Cyclic Amines

The compound can be used in the synthesis of 2-substituted cyclic amines . These are important structures in many bioactive compounds .

Synthesis of δ-Thiolactones

The compound can be used in the synthesis of δ-Thiolactones . Thiolactones are cyclic esters of thiol-containing carboxylic acids and are used in the synthesis of various bioactive compounds .

Wirkmechanismus

Target of Action

The primary target of (R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochlorideIt’s known that tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Mode of Action

The compound interacts with its targets through a process that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Biochemical Pathways

The specific biochemical pathways affected by (R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochlorideIt’s known that tert-butyl amino acid esters play a significant role in peptide chemical synthesis , which is a crucial biochemical pathway in the production of proteins.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochlorideThe compound’s tert-butyl esters are known to be produced in good yields , suggesting that they may have favorable bioavailability.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochlorideIt’s known that the reaction conditions for the production of tert-butyl esters from protected amino acids and t-butanol involve the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . These conditions suggest that the compound’s action may be influenced by factors such as the presence of these reagents and the absence of water.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCYXFGQGTVQBD-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@@H]1NC(=O)OC(C)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)

![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)

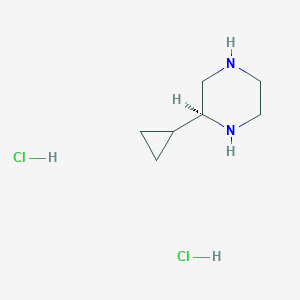

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)